molecular formula C7H6BFN4O2 B1338955 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid CAS No. 1009303-56-3

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid

Cat. No.: B1338955
CAS No.: 1009303-56-3
M. Wt: 207.96 g/mol
InChI Key: FELFJHZMQYCKPT-UHFFFAOYSA-N
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Description

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a boronic acid derivative with the molecular formula C7H6BFN4O2 and a molecular weight of 207.96 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.

Properties

IUPAC Name

[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFN4O2/c9-6-2-1-4(8(14)15)3-5(6)7-10-12-13-11-7/h1-3,14-15H,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELFJHZMQYCKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C2=NNN=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461232
Record name 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009303-56-3
Record name 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1009303-56-3
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Preparation Methods

The synthesis of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid typically involves the reaction of 4-fluoro-3-nitrophenylboronic acid with sodium azide under specific conditions to form the tetrazole ring . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid can be compared with other boronic acids such as:

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their reactivity and applications. The presence of the tetrazole ring in this compound makes it unique and potentially more versatile in certain chemical reactions.

Biological Activity

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a biochemical probe. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₇H₆BFN₄O₂
  • Molecular Weight : 207.96 g/mol
  • Appearance : White to off-white solid
  • CAS Number : 1009303-56-3

The biological activity of this compound primarily involves its interactions with various biomolecules, particularly enzymes. The boronic acid group facilitates reversible covalent bonding with serine residues in proteases, leading to enzyme inhibition. This mechanism is crucial in regulating cellular processes such as apoptosis and metabolic pathways.

Key Mechanisms:

  • Inhibition of Proteasomes : The compound disrupts proteasome function, leading to the accumulation of misfolded proteins and activation of apoptotic pathways.
  • Interaction with Metabolic Enzymes : It inhibits key enzymes like lactate dehydrogenase and hexokinase, altering metabolic flux and energy production.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity by inducing apoptosis in various cancer cell lines. The compound's ability to inhibit proteasome activity is a significant contributor to its efficacy.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.2Proteasome inhibition and apoptosis induction
HeLa (Cervical Cancer)3.8Disruption of cell signaling pathways
A549 (Lung Cancer)4.5Induction of oxidative stress

Case Studies

  • Study on MCF-7 Cells : In vitro studies demonstrated that treatment with varying concentrations of the compound led to significant apoptosis in MCF-7 cells, correlating with increased levels of pro-apoptotic markers.
  • Animal Model Research : In vivo studies using xenograft models showed that administration of the compound resulted in tumor growth inhibition, supporting its potential as an anticancer agent.

Safety and Toxicity

While the compound shows promise in therapeutic applications, safety evaluations indicate it may cause skin irritation and serious eye damage upon exposure. The GHS hazard classifications include:

  • Acute toxicity (Category 4)
  • Serious eye damage/eye irritation (Category 2)
  • Skin corrosion/irritation (Category 2)

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid, and how can purity be optimized?

Methodological Answer:

  • Synthesis Strategy : Use a Suzuki-Miyaura coupling reaction, leveraging the boronic acid moiety for cross-coupling with halogenated tetrazole precursors. For example, describes analogous routes for fluorophenylboronic acids using aryl halides and palladium catalysts .
  • Purification : Recrystallization from ethanol/water mixtures (as in for 4-fluorophenylboronic acid derivatives) or column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended. Monitor purity via HPLC (≥98% threshold) .
  • Key Challenges : The tetrazole group’s sensitivity to acidic conditions requires pH control (neutral to mildly basic) during synthesis .

Q. How should researchers characterize this compound, and what spectral benchmarks are available?

Methodological Answer:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR data to structurally similar boronic acids (e.g., 4-fluoro-3-(trifluoromethyl)phenylboronic acid in ). The fluorine atom at position 4 will cause splitting patterns in aromatic protons .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+^+ ~ 247.04 g/mol). provides fragmentation patterns for fluorinated boronic acids .
  • FTIR : Look for B–O stretching (~1340 cm1^{-1}) and tetrazole C–N vibrations (~1450 cm1^{-1}) .

Q. What are the optimal storage conditions to prevent degradation?

Methodological Answer:

  • Temperature : Store at 0–6°C in airtight, light-resistant containers (per for fluorophenylboronic acids) .
  • Solvent Stability : Prepare stock solutions in anhydrous THF or DMSO (stored under nitrogen) to minimize boronic acid hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Parameters : Use Gaussian 09 with B3LYP/6-311G(d,p) basis set (as in ) to calculate frontier molecular orbitals (FMOs). The tetrazole’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilicity at the boron center .
  • Reactivity Prediction : Compare Fukui indices for the boron atom with analogous compounds (e.g., 4-fluoro-3-(trifluoromethyl)phenylboronic acid in ) to assess coupling efficiency .

Q. How can reaction yields be improved when introducing the tetrazole moiety?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh3_3)4_4 or XPhos Pd G3 catalysts. notes that bulky ligands improve steric hindrance management in fluorinated systems .
  • Solvent Optimization : Use DMF/H2 _2O mixtures (3:1) to balance solubility of boronic acid and tetrazole precursors. highlights aqueous compatibility for hydrazine derivatives .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H NMR shifts)?

Methodological Answer:

  • Dynamic Effects : Consider tautomerism in the tetrazole ring (1H vs. 2H forms), which alters proton environments. Variable-temperature NMR (VT-NMR) can identify equilibrium states .
  • X-ray Crystallography : Resolve ambiguities by obtaining a single-crystal structure (as done for 3-formylphenylboronic acid in ) .

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